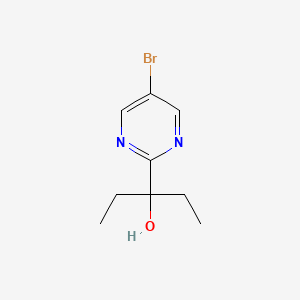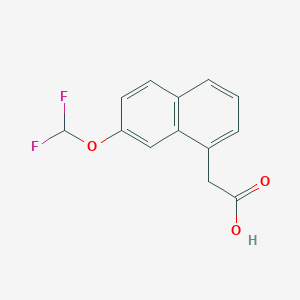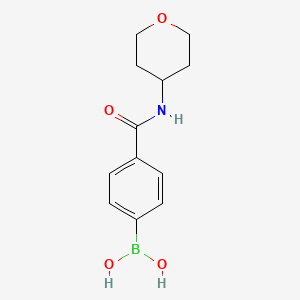
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with 4-bromophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronic alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boronic alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit proteases by forming a reversible covalent bond with the active site of the enzyme. This inhibition can disrupt the enzyme’s function, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Tetrahydropyranyloxy)phenylboronic acid: Similar in structure but with an ether linkage instead of a carbamoyl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and is used in similar synthetic applications.
Uniqueness
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is unique due to its carbamoyl group, which provides distinct reactivity and potential biological activity compared to other boronic acids. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
657398-68-0 |
|---|---|
Molecular Formula |
C12H16BNO4 |
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[4-(oxan-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-11-5-7-18-8-6-11)9-1-3-10(4-2-9)13(16)17/h1-4,11,16-17H,5-8H2,(H,14,15) |
InChI Key |
XCUJREQTVDUSDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCOCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)
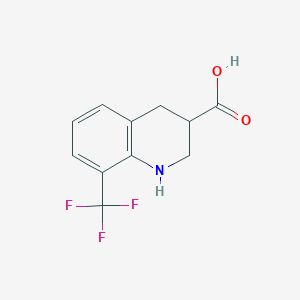






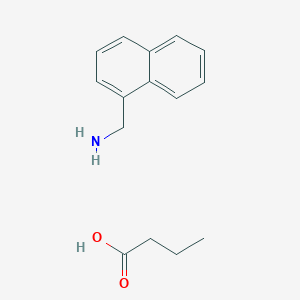

![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)
